molecular formula C7H15NO B13679838 3-(2-Methoxy-2-propyl)azetidine

3-(2-Methoxy-2-propyl)azetidine

Cat. No.: B13679838
M. Wt: 129.20 g/mol
InChI Key: VKRYMDWUSNTVMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-propyl)azetidine can be achieved through various methods. . This reaction utilizes visible light to promote the cycloaddition, resulting in the formation of the azetidine ring.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the use of metalated azetidines and practical C(sp3)–H functionalization techniques . These methods allow for efficient and scalable production of the compound, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-propyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxy-2-propyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-propyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and embedded nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological processes, such as protein biosynthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-2-propyl)azetidine is unique due to its specific substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(2-methoxypropan-2-yl)azetidine

InChI

InChI=1S/C7H15NO/c1-7(2,9-3)6-4-8-5-6/h6,8H,4-5H2,1-3H3

InChI Key

VKRYMDWUSNTVMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNC1)OC

Origin of Product

United States

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